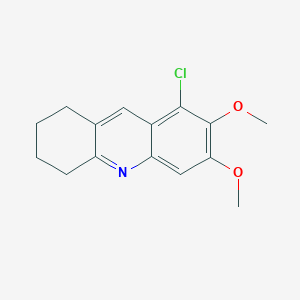
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine is a chemical compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound .
Applications De Recherche Scientifique
8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine involves its interaction with biological molecules such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of enzymes involved in DNA replication and repair . This makes it a potential candidate for anti-cancer and anti-microbial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of 8-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine, known for its wide range of biological activities.
9-Aminoacridine: Another derivative with significant anti-microbial properties.
Quinacrine: A well-known acridine derivative used as an anti-malarial drug.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine and methoxy groups enhances its ability to interact with biological targets and improves its solubility and stability compared to other acridine derivatives .
Propriétés
Formule moléculaire |
C15H16ClNO2 |
|---|---|
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C15H16ClNO2/c1-18-13-8-12-10(14(16)15(13)19-2)7-9-5-3-4-6-11(9)17-12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HJNGOMRKEBLHKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C=C3CCCCC3=NC2=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
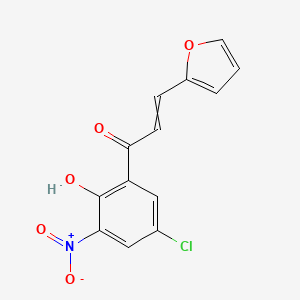

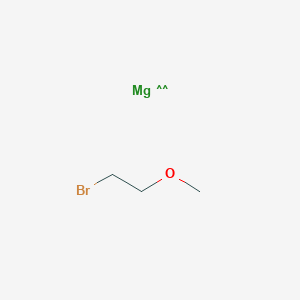
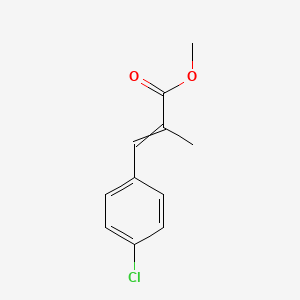
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
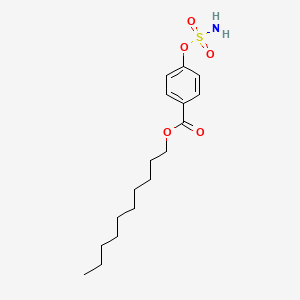

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
